1,5-Diphenylpyrrolidin-2-one

Cannabinoid CB1 Receptor PET Radioligand Scaffold Potency

Unsubstituted 1,5-diphenyl scaffold required for CB1-targeted PET radioligand synthesis and phytoene desaturase inhibitor programs. Mono-phenyl or non-phenyl pyrrolidinone analogs fail to recapitulate CB1 receptor engagement, precluding generic interchange in SAR studies. • Core pharmacophore yielding derivatives with sub-nM CB1 affinity (Kb < 1 nM) and >769-fold selectivity over CB2 • One-step condensation node for 3-amino derivatives in 84% yield (US 8,420,654) • Reference standard for LC-MS/MS metabolite profiling of CB1 clinical candidates Bulk quantities available; inquire for custom packaging.

Molecular Formula C16H15NO
Molecular Weight 237.30 g/mol
CAS No. 5469-56-7
Cat. No. B8771973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Diphenylpyrrolidin-2-one
CAS5469-56-7
Molecular FormulaC16H15NO
Molecular Weight237.30 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H15NO/c18-16-12-11-15(13-7-3-1-4-8-13)17(16)14-9-5-2-6-10-14/h1-10,15H,11-12H2
InChIKeyRNVOXAHWAAVDBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Diphenylpyrrolidin-2-one (CAS 5469-56-7): Core Scaffold Identity and Procurement-Relevant Classification


1,5-Diphenylpyrrolidin-2-one (CAS 5469-56-7) is a diphenyl-substituted γ-lactam that serves as the unsubstituted core scaffold for two distinct bioactive series: high-affinity cannabinoid CB1 receptor ligands developed for PET imaging [1], and bleaching herbicides acting via phytoene desaturase inhibition [2]. Unlike its extensively characterized 3-substituted derivatives, the parent compound is primarily a synthetic intermediate and scaffold reference standard. Its value for scientific procurement lies in its role as the minimal pharmacophoric unit required for CB1 receptor engagement within the 1,5-diphenylpyrrolidin-2-one class.

Scaffold Role Synthetic intermediate and reference standard
CB1 Pharmacophore 1,5-Diphenyl substitution pattern required for CB1 inverse agonism research
Herbicidal Target Diphenylpyrrolidinone core essential for phytoene desaturase inhibition studies

Why 1,5-Diphenylpyrrolidin-2-one Cannot Be Replaced by Mono-Phenyl or Unsubstituted Pyrrolidinone Analogs


Simple pyrrolidin-2-one analogs lacking the 1,5-diphenyl substitution pattern fail to recapitulate the target-binding profile of this scaffold. 1-Phenyl-2-pyrrolidinone (CAS 4641-57-0) acts as a GABA analogue with sedative effects in rodent models , whereas the 1,5-diphenyl-substituted core is required for CB1 receptor inverse agonism—a fundamentally different pharmacological mechanism [1]. Similarly, unsubstituted 2-pyrrolidinone lacks the aromatic residues necessary for phytoene desaturase inhibition observed with diphenylpyrrolidinones [2]. Substitution of the 1,5-diphenylpyrrolidin-2-one core with mono-phenyl or non-phenyl analogs therefore results in a complete change of biological target engagement, precluding generic interchange in CB1-targeted or herbicidal research programs.

Target Scaffold
1-Phenyl-2-pyrrolidinone
2-Pyrrolidinone (unsubstituted)
1,5-Diphenylpyrrolidin-2-one
GABAergic sedative activity; no CB1 binding reported
Lacks aromatic residues; does not inhibit phytoene desaturase

Quantitative Differentiation Evidence for 1,5-Diphenylpyrrolidin-2-one vs. Closest Analogs


CB1 Receptor Binding: 1,5-Diphenyl Scaffold Confers Sub-Nanomolar Potency Absent in Mono-Phenyl Analogs

The 1,5-diphenylpyrrolidin-2-one scaffold, when appropriately substituted at the 3-position, yields CB1 receptor ligands with in vitro binding affinities (Kb) below 1 nM and >769-fold selectivity over CB2 receptors [1]. Crucially, this CB1 activity is contingent on the 1,5-diphenyl substitution pattern: the mono-phenyl analog 1-phenyl-2-pyrrolidinone does not exhibit CB1 receptor binding and instead shows GABAergic sedative activity (50–100 mg/kg i.v. in rats) . The diphenyl scaffold is therefore the minimum structural requirement for CB1 pharmacophore engagement within this chemotype.

CB1 Binding
Class-level
Kb < 1 nM (3-substituted derivatives); >769-fold selectivity CB1 vs CB2
Reported CB1 inverse agonism context; mono-phenyl analog lacks CB1 binding
Assay: [³H]CP-55,940 displacement at human recombinant CB1/CB2 receptors
Cannabinoid CB1 Receptor PET Radioligand Scaffold Potency

Phytoene Desaturase (PDS) Inhibition: Diphenylpyrrolidinones as a Privileged Herbicidal Chemotype

A series of 48 diphenylpyrrolidinones, including 1,5-diphenylpyrrolidin-2-one analogs, decreased carotenoid content in Scenedesmus cells and inhibited phytoene desaturase (PDS) in a cell-free assay [1]. The inhibition was non-competitive with respect to the substrate phytoene, and competition by NADP⁺ suggested binding at the cofactor site. At 10⁻⁵ M, potent bleaching diphenylpyrrolidinones did not affect ζ-carotene desaturase or protoporphyrinogen-IX oxidase, indicating target selectivity within the carotenoid pathway [1]. This herbicidal mechanism is structurally distinct from that of commercial PDS inhibitors such as norflurazon (pyridazinone chemotype) and diflufenican (nicotinamide chemotype).

PDS Inhibition
Method context
Non-competitive inhibition vs phytoene; selectivity over ζ-carotene desaturase at 10⁻⁵ M
Supports herbicide discovery context; mechanism distinct from norflurazon/diflufenican
Cell-free PDS assay using E. coli transformants; Scenedesmus cell carotenoid analysis
Herbicide Discovery Phytoene Desaturase Carotenoid Biosynthesis

Brain Penetration Potential: Scaffold Lipophilicity Drives CNS Availability vs. Peripheral Pyrrolidinones

The 1,5-diphenylpyrrolidin-2-one scaffold confers calculated lipophilicity (cLogD₇.₄) in the range of 5.7–5.8 for its 3-substituted derivatives, a value that enables rapid brain penetration exceeding 600% standardized uptake value (%SUV) in non-human primate PET studies within 10–20 minutes post-injection [1]. Maximal brain uptake in rats reached 22.6–48.0 ng/g following a 30 μg/kg i.v. dose, which was reduced to 6.5–17.3 ng/g under CB1 receptor blockade with rimonabant (10 mg/kg i.v.), confirming specific, saturable brain binding [1]. In contrast, 1-phenyl-2-pyrrolidinone has a lower cLogP (~1.5–2.0) and primarily exhibits peripheral sedative effects without demonstrated CNS target engagement .

Brain Uptake
Class-level
cLogD₇.₄ 5.7–5.8; rat frontal cortex 22.6–48.0 ng/g (baseline)
Reported lipophilicity supports CNS penetration context; CB1-mediated specific binding confirmed
Ex vivo LC-MS at 30 μg/kg i.v., with/without rimonabant blockade
Blood-Brain Barrier CNS Drug Delivery Lipophilicity

Scaffold Synthetic Accessibility: 1,5-Diphenylpyrrolidin-2-one vs. 3-Hydroxy Analog for Derivatization

The parent 1,5-diphenylpyrrolidin-2-one lacks a 3-position substituent, making it a versatile synthetic intermediate for parallel SAR exploration. In contrast, 3-hydroxy-1,5-diphenylpyrrolidin-2-one (reported anticancer activity in human melanoma cells ) bears a hydroxyl group that restricts direct substitution at C3 without protection/deprotection steps. The patent literature describes multi-step syntheses of CB1-active 3-amino-substituted derivatives from the unsubstituted scaffold via condensation with aldehydes and anilines in acetic acid [1], confirming the parent compound's utility as a divergent synthetic node.

Synthetic Yield
Reported
84% yield one-step condensation to 3-amino-1,5-diphenyl-pyrrol-2-one intermediate
Supports selection as divergent synthetic node; avoids protection/deprotection vs 3-hydroxy analog
Patent example: condensation with aldehyde/aniline in acetic acid
Medicinal Chemistry Scaffold Derivatization Synthetic Intermediate

Optimal Procurement and Use Cases for 1,5-Diphenylpyrrolidin-2-one (CAS 5469-56-7)


CB1 Receptor PET Radioligand Development Programs

Research groups developing positron emission tomography (PET) radioligands for cannabinoid CB1 receptor imaging should procure 1,5-diphenylpyrrolidin-2-one as the core scaffold for synthesizing 3-substituted derivatives. The Donohue et al. (2008) study demonstrated that derivatives of this scaffold achieve sub-nanomolar CB1 affinity (Kb < 1 nM), >769-fold selectivity over CB2, and high brain uptake (22.6–48.0 ng/g in rat frontal cortex) with displaceable binding confirmed by rimonabant blockade [1]. The parent compound serves as the essential synthetic starting point for generating candidate PET ligands such as [¹¹C]MePPEP and [¹⁸F]FMPEP-d₂.

Herbicide Discovery: Phytoene Desaturase Inhibitor Screening Libraries

Agrochemical research programs targeting phytoene desaturase (PDS) for bleaching herbicide development can utilize 1,5-diphenylpyrrolidin-2-one as a core scaffold for library synthesis. Ogawa et al. (2001) established that diphenylpyrrolidinones are non-competitive PDS inhibitors acting at the NADP⁺ cofactor binding site, with selectivity over ζ-carotene desaturase and protoporphyrinogen-IX oxidase at 10⁻⁵ M [2]. This mechanism is distinct from commercial pyridazinone and nicotinamide PDS inhibitors, offering potential for resistance-breaking herbicide candidates.

Medicinal Chemistry Scaffold Hopping and SAR Expansion

Medicinal chemistry teams seeking to explore structure-activity relationships (SAR) around the CB1 receptor pharmacophore should select the unsubstituted 1,5-diphenylpyrrolidin-2-one over pre-functionalized analogs. The Eli Lilly patent (US 8,420,654) exemplifies one-step condensation reactions to generate diverse 3-amino-substituted derivatives in high yield (84%) [3], confirming the scaffold's suitability as a divergent synthetic node for library production. This avoids the additional protection/deprotection steps required when using 3-hydroxy or 3-alkoxy analogs.

Analytical Reference Standard for CB1 Ligand Metabolite Identification

Bioanalytical laboratories performing metabolite identification or impurity profiling of CB1-targeted clinical candidates based on the 1,5-diphenylpyrrolidin-2-one scaffold require the parent compound as a reference standard. The J. Med. Chem. (2008) study employed LC-MS/MS quantification of brain tissue samples [1], establishing analytical methods that depend on authentic reference material for calibration and identification of the core scaffold fragment in metabolic pathways.

Application
Selection Property
Validation Focus
CB1 receptor PET radioligand research
Scaffold pharmacophore requirement
CB1 binding and brain uptake endpoints
Herbicide PDS inhibitor screening
Non-competitive PDS inhibition profile
PDS selectivity and bleaching endpoints
Scaffold SAR expansion
Unsubstituted C3 position for derivatization
Derivatization yield and library diversity
Analytical reference for CB1 ligand metabolite ID
Core scaffold reference standard
LC-MS/MS calibration and metabolite identification
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